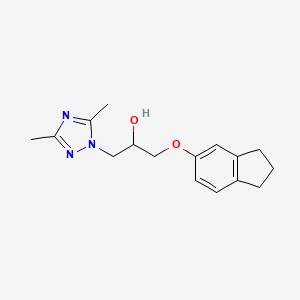![molecular formula C22H24N4O5 B2510895 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396711-56-0](/img/structure/B2510895.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a nicotinoylpiperidin-4-yl group, and an oxalamide group . The 2,3-dihydrobenzo[b][1,4]dioxin group is a type of oxygen-containing heterocycle . The nicotinoylpiperidin-4-yl group contains a piperidine ring, which is a common motif in many pharmaceuticals . Oxalamide is a type of amide and is often used in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple polar groups could make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms in Compulsive Eating
Research on compounds affecting orexin receptors (OXRs) has shown potential for addressing compulsive eating disorders. Selective antagonism of OX1R, for example, can significantly reduce binge eating of highly palatable food without affecting standard food intake, suggesting a novel pharmacological treatment pathway for eating disorders with a compulsive component (Piccoli et al., 2012).
Chemical Synthesis and Modification
The study of metal-induced tautomerization of oxazole and thiazole molecules highlights the transformative potential of certain chemical reactions that can lead to the creation of heterocyclic carbenes, useful in various synthetic applications (Ruiz & Perandones, 2009).
Neuroprotective Agents
The development and study of neuroprotective agents, such as specific PET ligands for brain receptors, underscore the importance of chemical compounds in diagnosing and potentially treating neurological conditions. For instance, the novel PET tracer 11C-ORM-13070 for imaging α2C-adrenoceptors offers insights into therapeutic targets for neuropsychiatric disorders (Luoto et al., 2014).
Pharmacophoric Heterocyclic Nuclei
The exploration of 2,3-dihydrobenzo[b][1,4]oxathiine as a pharmacophoric heterocyclic nucleus reveals its potential across a range of biological activities, from antimycotic and antioxidant properties to serving as estrogen receptor ligands. This diversity indicates the versatility of certain heterocyclic compounds in medicinal chemistry (Viglianisi & Menichetti, 2010).
Polymer Synthesis and Properties
The synthesis of polybenzoxazine with phenylnitrile functional groups illustrates the chemical compound's role in creating materials with enhanced thermal stability and dynamic mechanical properties. Such research has implications for developing advanced materials for various applications (Qi et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c27-20(21(28)25-17-3-4-18-19(12-17)31-11-10-30-18)24-13-15-5-8-26(9-6-15)22(29)16-2-1-7-23-14-16/h1-4,7,12,14-15H,5-6,8-11,13H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQNBNBARDNHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-(1-cyclohexylpyrazol-3-yl)urea](/img/structure/B2510813.png)


![2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510817.png)



![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B2510824.png)
![2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2510829.png)

![4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2510831.png)
![5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride](/img/structure/B2510832.png)


